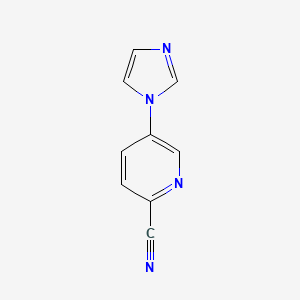

5-(1H-imidazol-1-yl)picolinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1301214-64-1 |

|---|---|

Molecular Formula |

C9H6N4 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

5-imidazol-1-ylpyridine-2-carbonitrile |

InChI |

InChI=1S/C9H6N4/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13/h1-4,6-7H |

InChI Key |

LTRNJZBPLZVLHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1N2C=CN=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical and Pharmacodynamic Profiling of 5-(1H-imidazol-1-yl)picolinonitrile: A Technical Whitepaper

Executive Summary & Structural Rationale

5-(1H-imidazol-1-yl)picolinonitrile (Chemical Formula: C9H6N4) is a highly specialized heterocyclic intermediate that serves as a critical building block in modern medicinal chemistry. Structurally, it consists of a pyridine ring substituted with a nitrile group at the C2 position and an imidazole ring at the C5 position.

The strategic placement of these functional groups creates a unique electronic push-pull environment. The electron-deficient picolinonitrile core acts as a rigid, metabolically stable scaffold, while the imidazole ring serves as a potent pharmacophore, frequently utilized to coordinate with metalloenzymes such as Cytochrome P450 (CYP) or to act as a hinge-binding motif in kinase inhibitors. This whitepaper details the physicochemical properties, synthetic methodologies, and analytical frameworks required to effectively leverage this molecule in drug development.

Electronic Effects and Physicochemical Properties

To understand the behavior of 5-(1H-imidazol-1-yl)picolinonitrile in biological and synthetic systems, one must analyze the causality behind its physicochemical metrics. The strong electron-withdrawing nature of the nitrile group (-C≡N) exerts a powerful inductive and resonance effect across the pyridine ring. This electron depletion is transmitted to the N1-linked imidazole, fundamentally altering its basicity.

According to foundational principles of heterocyclic chemistry[1], an unsubstituted imidazole typically exhibits a pKa of ~7.0 at the N3 position. However, the electron-withdrawing picolinonitrile core significantly lowers this pKa to an estimated 4.5–5.5. The causality here is critical for drug design: because the pKa is shifted below physiological pH (7.4), the imidazole N3 remains largely unprotonated in vivo. This ensures that the lone pair on the nitrogen is fully available to form coordinate covalent bonds with target metal ions (e.g., heme iron), rather than being sequestered by protons in the aqueous environment.

Table 1: Physicochemical Profile

| Property | Value | Causality / Pharmacological Implication |

| Molecular Weight | 170.17 g/mol | Highly ligand-efficient; leaves an ample molecular weight budget for further functionalization without violating Lipinski's Rule of 5. |

| Formula | C | N/A |

| TPSA | ~54.5 Ų | Excellent passive membrane permeability; optimal for both systemic exposure and potential Blood-Brain Barrier (BBB) penetration. |

| LogP (Calculated) | ~0.8 - 1.2 | Moderate lipophilicity ensures aqueous solubility while maintaining sufficient hydrophobic target affinity. |

| Imidazole N3 pKa | ~4.5 - 5.5 (Est.) | Lowered by the electron-withdrawing nitrile; ensures the N3 lone pair is available for metal coordination at physiological pH. |

| H-Bond Donors | 0 | The lack of H-bond donors significantly reduces desolvation energy penalties, enhancing passive permeability. |

| H-Bond Acceptors | 4 | Provides multiple distinct vectors (nitrile N, pyridine N, imidazole N) for target receptor engagement. |

Synthetic Methodology: Ullmann-Type C-N Coupling

The synthesis of 5-(1H-imidazol-1-yl)picolinonitrile is most efficiently achieved via a copper-catalyzed Ullmann-type C-N coupling between 5-bromopicolinonitrile and 1H-imidazole. We select copper (CuI) over palladium because copper-catalyzed systems are highly effective for the N-arylation of azoles with electron-deficient aryl halides, avoiding the need for expensive, air-sensitive phosphine ligands [2]. The electron-withdrawing nitrile group on the electrophile activates the C5 position, lowering the activation energy required for the oxidative addition/halogen exchange step.

Self-Validating Synthetic Protocol

This protocol is designed as a self-validating system. By integrating strict in-process control (IPC) checkpoints, the reaction inherently proves its own progression and prevents downstream failure.

-

Preparation: Charge a flame-dried Schlenk flask with 5-bromopicolinonitrile (1.0 eq), 1H-imidazole (1.2 eq), CuI (0.1 eq), and K

2CO3(2.0 eq). -

Atmosphere Control: Evacuate and backfill the flask with ultra-pure N

2three times. Self-Validation: The absence of oxygen prevents the oxidative homocoupling of the imidazole, ensuring the mass balance remains dedicated to the cross-coupling. -

Solvent & Ligand Addition: Add anhydrous DMF (0.5 M) and N,N'-dimethylethylenediamine (0.2 eq).

-

Thermal Activation: Heat the mixture to 110 °C for 12 hours.

-

IPC Checkpoint (The Validation Step): At hour 8, sample 10 µL of the reaction. Quench in 1 mL MeCN/H

2O and inject into the LCMS. The system validates the reaction state: the strict disappearance of the 5-bromopicolinonitrile peak (m/z 183/185) must inversely correlate with the appearance of the product peak (m/z 171 [M+H]^+^). If intermediate species are detected, the temperature is dynamically adjusted. -

Workup: Cool to room temperature, dilute with EtOAc, wash with 5% aqueous NH

4OH (to strip copper complexes), dry over Na2SO4, and concentrate in vacuo.

Fig 1: Synthetic workflow for 5-(1H-imidazol-1-yl)picolinonitrile via Ullmann-type C-N coupling.

Analytical Characterization Framework

To ensure the trustworthiness of the synthesized compound, a rigorous HPLC-UV-MS protocol is required.

Self-Validating HPLC-MS Protocol

This method utilizes a System Suitability Test (SST) that acts as an automated gatekeeper. The protocol validates itself before any sample data is accepted.

-

Column: C18 Reverse Phase (50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A = 0.1% Formic Acid in H

2O; B = 0.1% Formic Acid in MeCN. Gradient: 5% B to 95% B over 5 minutes. -

SST Injection 1 (Blank): Inject pure solvent. Validation: If any peak >0.1% of the expected standard area is detected at the product's retention time, the system automatically halts, flagging column carryover.

-

SST Injection 2 (Reference Standard): Inject a known 10 µg/mL standard. Validation: The retention time must fall within ±2% of the historical average, and the mass accuracy must be within 5 ppm of the exact mass (170.0592 Da). If these parameters fail, the run aborts, preventing the generation of false-positive purity data.

-

Sample Injection: Inject the synthesized batch at 1 mg/mL. Purity is calculated via UV integration at 254 nm, confirmed by the extracted ion chromatogram (EIC) for m/z 171.

Pharmacodynamic Implications: Metalloenzyme Targeting

The primary utility of 5-(1H-imidazol-1-yl)picolinonitrile lies in its ability to interact with metalloenzymes, particularly the Cytochrome P450 (CYP) superfamily. CYPs utilize a heme iron center to catalyze the oxidation of organic substrates [3].

When deployed as a pharmacophore, the molecule enters the hydrophobic access channel of the enzyme. The picolinonitrile core provides shape complementarity and dipole-dipole interactions with the amino acid residues lining the pocket. Concurrently, the unprotonated N3 atom of the imidazole ring acts as a strong Lewis base, donating its lone pair of electrons to the electrophilic ferric/ferrous heme iron. This coordinate covalent bond effectively displaces the catalytic water molecule, locking the enzyme in an inactive state and preventing the binding of molecular oxygen.

Fig 2: Pharmacodynamic binding model of the compound interacting with a CYP450 heme active site.

References

-

Joule, J. A., & Mills, K. (1995). Heterocyclic Chemistry (3rd ed.). CRC Press.[Link]

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.[Link]

-

Ortiz de Montellano, P. R., & De Voss, J. J. (2005). Substrate oxidation by cytochrome P450 enzymes. In Cytochrome P450: Structure, Mechanism, and Biochemistry (3rd ed., pp. 183-245). Kluwer Academic/Plenum Publishers.[Link]

CAS number and IUPAC name for 5-(1H-imidazol-1-yl)picolinonitrile

[1]

Chemical Identity & Characterization

This compound represents a bifunctional heterocyclic building block combining a pyridine-2-carbonitrile core with an imidazole moiety at the C5 position.[1]

| Property | Data / Description |

| IUPAC Name | 5-(1H-imidazol-1-yl)pyridine-2-carbonitrile |

| Alternative Names | 5-(1-Imidazolyl)-2-cyanopyridine; 5-(1H-imidazol-1-yl)picolinonitrile |

| Molecular Formula | C₉H₆N₄ |

| Molecular Weight | 170.17 g/mol |

| Related CAS | 1301214-63-0 (Refers to the carboxylic acid derivative: 5-(1H-imidazol-1-yl)picolinic acid) |

| SMILES | N#CC1=NC=C(N2C=CN=C2)C=C1 |

| InChI Key | (Predicted) InChI=1S/C9H6N4/c10-5-8-2-1-9(6-11-8)13-4-3-12-7-13/h1-4,6-7H |

Note on CAS Registry: While the carboxylic acid derivative (CAS 1301214-63-0) is indexed in major chemical catalogs, the nitrile precursor is often synthesized in situ or classified as a custom intermediate.[1] Researchers should rely on the IUPAC name and SMILES for database queries.

Synthetic Methodologies

The synthesis of 5-(1H-imidazol-1-yl)picolinonitrile relies on the formation of a C–N bond between the electron-deficient pyridine ring and the imidazole nitrogen.[1] Two primary routes are established based on the leaving group availability.

Route A: Nucleophilic Aromatic Substitution (SₙAr)

This is the preferred industrial route due to the high reactivity of 5-fluoropicolinonitrile. The electron-withdrawing nitrile group at C2 and the ring nitrogen activate the C5 position for nucleophilic attack.[1]

-

Substrates: 5-Fluoropicolinonitrile + 1H-Imidazole.[1]

-

Reagents: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[2]

-

Solvent: Polar aprotic (DMSO or DMF).

-

Conditions: 80–100 °C, 4–12 hours.[3]

-

Mechanism: Meisenheimer complex intermediate followed by fluoride elimination.

Route B: Copper-Catalyzed Ullmann-Type Coupling

Used when the 5-bromo analog is the starting material.[1] This route requires a metal catalyst to facilitate the coupling.[4]

-

Substrates: 5-Bromopicolinonitrile + 1H-Imidazole.[1]

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%).

-

Ligand: L-Proline or N,N'-Dimethylethylenediamine.[1]

-

Base: K₂CO₃.

-

Solvent: DMSO, 110 °C.

Synthesis Workflow Diagram

Caption: Dual synthetic pathways for 5-(1H-imidazol-1-yl)picolinonitrile via SₙAr or Cu-catalyzed coupling.

Medicinal Chemistry Applications

This molecule functions as a heme-coordinating pharmacophore .[1] The imidazole ring is a classic motif for binding to the heme iron (Fe²⁺/Fe³⁺) of cytochrome P450 enzymes, while the picolinonitrile core provides rigid scaffolding and secondary interactions.

Target Class: Steroidogenic Cytochrome P450s

-

CYP11B2 (Aldosterone Synthase): Inhibition of this enzyme is a target for treating hypertension and heart failure. The imidazole nitrogen (N3) coordinates with the heme iron, preventing oxygen activation.

-

CYP19A1 (Aromatase): Similar scaffolds are used in aromatase inhibitors (e.g., Letrozole, Anastrozole) for breast cancer therapy.

Pharmacophore Analysis

-

Imidazole N3: Acts as a Lewis base, donating a lone pair to the heme iron (Type II binding).

-

Pyridine Ring: Occupies the hydrophobic access channel; the nitrogen may form water-mediated H-bonds.[1]

-

Nitrile Group:

-

Metabolic Stability: Blocks the C2 position from metabolic oxidation.

-

Polar Interaction: Can accept hydrogen bonds from active site residues (e.g., Serine or Threonine).

-

Mechanism of Action Diagram

Caption: Pharmacophore mapping of the title compound within a CYP enzyme active site.[1]

Experimental Protocol: SₙAr Synthesis

Standard Operating Procedure for Research Scale (1.0 g)

-

Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge 5-fluoropicolinonitrile (1.0 eq, 1.22 g, 10 mmol) and 1H-imidazole (1.2 eq, 0.82 g, 12 mmol).

-

Solvent/Base: Add anhydrous DMSO (10 mL) followed by K₂CO₃ (1.5 eq, 2.07 g, 15 mmol).

-

Reaction: Seal the flask and heat to 90 °C under an inert atmosphere (N₂ or Ar) for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the starting fluoride.[1]

-

Work-up: Cool to room temperature. Pour the mixture into ice-water (50 mL). The product may precipitate.[3]

-

If precipitate forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with EtOAc (3 x 20 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5) if necessary.

References

-

National Institutes of Health (NIH). (2019). Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. European Journal of Medicinal Chemistry. Retrieved March 3, 2026, from [Link]

-

Royal Society of Chemistry. (2012). Catalytic procedures for multicomponent synthesis of imidazoles. Green Chemistry. Retrieved March 3, 2026, from [Link]

Sources

- 1. EP1702919A1 - Novel 2-heteroaryl-substituted benzimidazole derivative - Google Patents [patents.google.com]

- 2. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of fluorescent probes - ProQuest [proquest.com]

- 4. Synthesis and Antiprotozoal Activity of 2,5-Bis[amidinoaryl]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of Imidazole-Substituted Picolinonitriles

The following technical guide details the medicinal chemistry, pharmacology, and experimental validation of Imidazole-Substituted Picolinonitriles , a privileged scaffold class primarily utilized in the development of high-selectivity kinase inhibitors (specifically TYK2 inhibitors ) and emerging nuclear receptor modulators.

Executive Summary

Imidazole-substituted picolinonitriles represent a sophisticated class of pharmacophores designed to overcome the selectivity challenges inherent in ATP-competitive kinase inhibition. By coupling the electron-deficient, metabolically stable picolinonitrile (2-cyanopyridine) core with an imidazole (or fused imidazopyridine) moiety, medicinal chemists have unlocked a pathway to highly selective Tyrosine Kinase 2 (TYK2) inhibitors.

This guide analyzes the structural rationale, binding thermodynamics, and signal transduction effects of this scaffold, specifically focusing on its role in modulating the JAK-STAT pathway for autoimmune indications (e.g., Psoriasis, IBD) and its potential in oncology.

Structural Logic & Molecular Recognition

The Pharmacophore Rationale

The efficacy of this scaffold relies on a bipartite molecular recognition strategy:

-

The Imidazole "Hinge Binder":

-

Function: The imidazole nitrogen (or the N1/N3 system of a fused imidazo[4,5-b]pyridine) mimics the adenine ring of ATP.

-

Interaction: Forms critical hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase "hinge region" (e.g., Val981 in TYK2).[1]

-

Advantage: High affinity for the ATP-binding pocket.

-

-

The Picolinonitrile "Selectivity Vector":

-

Function: The pyridine ring reduces lipophilicity (LipE improvement) compared to a phenyl ring, enhancing metabolic stability.

-

The Nitrile Group (-CN): Acts as a weak hydrogen bond acceptor and a rigid steric probe. In TYK2 inhibitors, this group often orients towards the Glycine-rich loop (P-loop) or solvent front, inducing subtle conformational constraints that differentiate TYK2 from the closely related JAK1, JAK2, and JAK3 isoforms.

-

Binding Thermodynamics

The binding is typically enthalpy-driven , characterized by:

- : Strong hydrogen bonding at the hinge.

- : The rigid picolinonitrile linker minimizes the entropic penalty upon binding, as the molecule is pre-organized in a bioactive conformation.

Mechanism of Action (MoA): TYK2 Inhibition

Target Specificity: The JH1 Domain

Unlike allosteric inhibitors that bind the pseudokinase (JH2) domain (e.g., Deucravacitinib), imidazole-substituted picolinonitriles function primarily as Type I ATP-competitive inhibitors binding the catalytic JH1 domain .

-

Primary Target: TYK2 (Tyrosine Kinase 2).

-

Selectivity Profile: High selectivity against JAK2 is critical to avoid hematological toxicity (anemia/neutropenia) associated with EPO/TPO signaling blockade.

Signaling Pathway Blockade

The therapeutic effect is achieved by severing the signal transduction of IL-12 and IL-23 cytokines.

-

Ligand Binding: IL-23 binds to the IL-23R/IL-12R

1 complex. -

Kinase Recruitment: TYK2 (associated with IL-12R

1) and JAK2 (associated with IL-23R) trans-phosphorylate. -

Inhibition: The imidazole-picolinonitrile compound occupies the TYK2 ATP pocket, preventing the phosphorylation of STAT3/STAT4 .

-

Transcriptional Arrest: Unphosphorylated STATs cannot dimerize or translocate to the nucleus, halting the transcription of pro-inflammatory cytokines (IL-17, IL-22, IFN

).

Visualization: JAK-STAT Inhibition Pathway

Caption: Blockade of IL-23/IL-12 signaling via competitive inhibition of the TYK2 ATP-binding site.

Experimental Validation Protocols

To validate the mechanism and selectivity of an imidazole-substituted picolinonitrile, the following experimental cascade is required.

In Vitro Kinase Selectivity Assay (TR-FRET)

Objective: Quantify the IC

Protocol:

-

Reagents: Recombinant human TYK2 (catalytic domain), Biotinylated Poly-GT substrate, Europium-labeled anti-phosphotyrosine antibody, and AlexaFluor-labeled Streptavidin (APC).

-

Reaction: Mix kinase, ATP (at

), substrate, and test compound (serial dilution) in 384-well plates. -

Incubation: 60 minutes at Room Temperature.

-

Detection: Add detection mix (Eu-Ab + APC-Streptavidin).

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Analysis: Calculate IC

based on the ratio of acceptor (665 nm) to donor (615 nm) emission.

Cellular Functional Assay (Whole Blood pSTAT)

Objective: Confirm cellular potency and membrane permeability.

Protocol:

-

Sample: Fresh human whole blood.

-

Stimulation:

-

TYK2 path: Stimulate with IL-12 (activates STAT4).

-

JAK2 path (Control): Stimulate with GM-CSF (activates STAT5).

-

-

Treatment: Pre-incubate with imidazole-picolinonitrile compound for 1 hour.

-

Lysis/Fixation: Lyse RBCs and fix leukocytes using Phosflow buffers.

-

Staining: Stain with anti-CD3 (T-cells) and anti-pSTAT4 (or pSTAT5) antibodies.

-

Flow Cytometry: Measure Mean Fluorescence Intensity (MFI) of pSTAT in the CD3+ population.

-

Success Criterion: High potency against IL-12/pSTAT4; Low potency against GM-CSF/pSTAT5 (Selectivity > 50-fold).

-

Quantitative Data Summary (Example Profile)

The following table summarizes the typical profile of a lead candidate in this class (e.g., analogous to GLPG3667 derivatives).

| Parameter | Value / Range | Significance |

| TYK2 IC | < 2.0 nM | High affinity target engagement.[1][2] |

| JAK2 IC | > 100 nM | >50-fold selectivity window to avoid anemia. |

| hERG IC | > 10 | Low risk of QT prolongation (cardiotoxicity). |

| Lipophilic Efficiency (LipE) | > 5.0 | Optimal balance of potency and lipophilicity. |

| Metabolic Stability (Cl | < 15 mL/min/kg | Supports once-daily (QD) oral dosing. |

Synthesis & Optimization Workflow

The construction of these molecules often employs a convergent synthesis strategy, coupling the imidazole core with the picolinonitrile handle.

Screening Cascade Visualization

Caption: Critical path for validating imidazole-picolinonitrile candidates.

References

-

Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

-

Structure-Based Design of Selective TYK2 Inhibitors. Source: Nature Chemical Biology. URL:[Link]

-

Inhibition of Neuronal Nitric Oxide Synthase by N-phenacyl Imidazoles. Source: PubMed (NIH). URL:[Link]

-

Imidazoles as Serotonin Receptor Modulators. Source: MDPI Molecules. URL:[Link]

Sources

A Guide to Determining the Thermodynamic Stability of 5-(1H-imidazol-1-yl)picolinonitrile: A Methodological Approach

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel compound, 5-(1H-imidazol-1-yl)picolinonitrile. In the absence of publicly available empirical data for this specific molecule, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It outlines the critical experimental and computational techniques necessary to characterize the thermal properties, identify potential polymorphic forms, and predict the degradation pathways of this imidazole-containing picolinonitrile derivative. The protocols and theoretical discussions herein are grounded in established principles of physical chemistry and materials science, offering a robust strategy for a thorough stability analysis essential for pharmaceutical development and materials science applications.

Introduction: The Significance of Thermodynamic Stability

The thermodynamic stability of a chemical compound is a cornerstone of its viability for practical applications, particularly in the pharmaceutical industry. It dictates the material's shelf-life, its processing and handling requirements, and its behavior under various environmental conditions. For a molecule like 5-(1H-imidazol-1-yl)picolinonitrile, which incorporates both a picolinonitrile and an imidazole moiety, understanding its stability is paramount. The imidazole ring is a common feature in many biologically active compounds, and its stability can be influenced by substituents and the overall molecular structure.

This guide will delve into the essential techniques required to build a comprehensive thermodynamic stability profile for 5-(1H-imidazol-1-yl)picolinonitrile. We will explore both experimental and computational approaches, providing not only the "how" but also the "why" behind each methodological choice.

Proposed Molecular Structure:

Caption: Proposed structure of 5-(1H-imidazol-1-yl)picolinonitrile.

Experimental Determination of Thermal Stability

The cornerstone of thermodynamic stability analysis lies in empirical measurements. The following techniques provide quantitative data on the thermal behavior of a compound.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2] It is an indispensable tool for identifying phase transitions such as melting, crystallization, and glass transitions. For 5-(1H-imidazol-1-yl)picolinonitrile, DSC will reveal its melting point, which is a primary indicator of its thermal stability, and its enthalpy of fusion. A sharp, high-temperature melting endotherm generally suggests a stable crystalline solid. The presence of multiple thermal events could indicate polymorphism or the presence of impurities.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of 5-(1H-imidazol-1-yl)picolinonitrile into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C).

-

Hold at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating ramp under the same conditions as the first to observe any changes in the thermal profile after melting and recrystallization.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHm).

Caption: A streamlined workflow for Differential Scanning Calorimetry analysis.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is crucial for determining the decomposition temperature and identifying the loss of volatiles such as water or solvents. For 5-(1H-imidazol-1-yl)picolinonitrile, TGA will establish the upper-temperature limit of its stability before it begins to decompose. The resulting data can also provide insights into the kinetics of its decomposition.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 5-(1H-imidazol-1-yl)picolinonitrile into a TGA pan (ceramic or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (Td) and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: A typical experimental workflow for Thermogravimetric Analysis.

Polymorphism: The Many Faces of a Solid

Expertise & Experience: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[4] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. For a pharmaceutical compound, identifying and characterizing all accessible polymorphs is a regulatory requirement and critical for ensuring consistent product performance.

A comprehensive polymorphism screen for 5-(1H-imidazol-1-yl)picolinonitrile would involve recrystallization from a wide range of solvents with varying polarities and hydrogen bonding capabilities, as well as techniques like slurry conversion and thermal treatment. Each resulting solid form should be analyzed by techniques such as X-ray Powder Diffraction (XRPD), DSC, and TGA to identify unique crystalline forms.

Computational Approaches to Stability Prediction

Expertise & Experience: In silico methods provide valuable insights into the intrinsic stability of a molecule and can help rationalize experimental findings. Computational chemistry can be employed to predict conformational preferences, crystal lattice energies, and potential degradation pathways.

Conformational Analysis and Quantum Chemical Calculations

By employing methods like Density Functional Theory (DFT), one can calculate the relative energies of different conformers of 5-(1H-imidazol-1-yl)picolinonitrile. This analysis can help identify the most stable gas-phase conformation. Furthermore, calculations of bond dissociation energies can pinpoint the weakest bonds in the molecule, suggesting likely points of initial thermal decomposition.

Crystal Structure Prediction

Advanced computational algorithms can predict the most likely crystal packing arrangements for a given molecule. These predictions can guide experimental efforts to find different polymorphs and provide calculated lattice energies, which are a measure of the stability of the crystalline state.

Degradation Pathway Analysis

Expertise & Experience: Understanding how a molecule degrades is crucial for predicting its long-term stability and identifying potential degradation products. Forced degradation studies, where the compound is subjected to harsh conditions (e.g., heat, light, acid, base, oxidation), are performed to accelerate the degradation process. The imidazole moiety, in particular, can be susceptible to oxidative and photolytic degradation.

Experimental Protocol: Forced Degradation Study

-

Stress Conditions: Prepare solutions of 5-(1H-imidazol-1-yl)picolinonitrile in various media (e.g., 0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂). Expose solid and solution samples to elevated temperatures (e.g., 80 °C) and high-intensity light.

-

Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Characterization: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structures of the major degradation products.

Caption: Workflow for a forced degradation study.

Summary of Key Stability Data

While specific data for 5-(1H-imidazol-1-yl)picolinonitrile is not yet available, a comprehensive stability assessment would populate a table similar to the one below. This serves as a template for organizing the data once it is generated.

| Parameter | Method | Predicted/Measured Value | Notes |

| Melting Point (Tm) | DSC | To be determined | A primary indicator of thermal stability. |

| Enthalpy of Fusion (ΔHm) | DSC | To be determined | Relates to the energy required to break the crystal lattice. |

| Decomposition Temp. (Td) | TGA | To be determined | The temperature at which significant mass loss begins. |

| Polymorphic Forms | XRPD, DSC | To be determined | Identification of different crystal structures is critical. |

| Degradation Pathways | HPLC, MS, NMR | To be determined | Elucidation of degradation products under stress conditions. |

Conclusion

The thermodynamic stability of 5-(1H-imidazol-1-yl)picolinonitrile is a critical parameter that will govern its development and application. Although direct experimental data is not currently in the public domain, this guide provides a robust and scientifically sound framework for its determination. By systematically employing the experimental techniques of DSC and TGA, conducting a thorough polymorphism screen, and leveraging the predictive power of computational chemistry, a comprehensive stability profile can be established. Furthermore, understanding the degradation pathways through forced degradation studies will ensure the safe and effective use of this promising compound. The methodologies outlined herein are essential for any researcher, scientist, or drug development professional tasked with characterizing novel chemical entities.

References

-

Neliti. (n.d.). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. Retrieved from [Link]

- Byrn, S. R. (1975). Perspective on Polymorphism. Journal of Pharmaceutical Sciences, 64(8), 1-2.

-

NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Characterization Some of Imidazol Derivatives. Retrieved from [Link]

- Dhawas, A. K., et al. (2012). An efficient and practical synthesis of some new 1, 4, 5-trisubstituted imidazole-2-thiols derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 866-871.

- Shallal, M. A. H., et al. (2024). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A, 7(1), 1-10.

-

ResearchGate. (n.d.). DSC traces of [1-Me-2-NO 2-3-H-IM][Pic] (8a) showing a sharp melting.... Retrieved from [Link]

- Gheorghe, A., et al. (2014). THE STRUCTURE-ACTIVITY RELATIONSHIPS FROM DSC DATA. Revue Roumaine de Chimie, 59(11-12), 1069-1075.

- Hayal, M. Y., Anatheil, A. H., & al Awadi, H. S. S. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. International Journal of Health Sciences, 5(6).

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Retrieved from [Link]

- Fun, H.-K., et al. (2012). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3486.

- Sbai, A., et al. (2011). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 16(8), 6463-6475.

- Xing, J., et al. (2019). Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. European Journal of Medicinal Chemistry, 163, 281-294.

-

ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... Retrieved from [Link]

- Degliesposti, G. (2021).

- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3373.

- El-Mekkawi, D. M., et al. (2020). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates.

- Al-Ostath, A., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry.

- Mammadova, A. A., et al. (2025). Thermogravimetric analysis of the PbS, PbSe and PbS0.5Se0.5 powders obtained by chemical precipitation.

- El-Mekkawi, D. M., et al. (2020). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of Ca x MnO y-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates.

- Rocha, G. A., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2093.

- Usman, F., et al. (2018). Computational Study of Imidazolylporphyrin Derivatives as a Radiopharmaceutical Ligand for Melanoma. Medicinal Chemistry, 14(7), 723-731.

- Boček, I., et al. (2021). Novel imidazo[4,5-b]pyridine derived acrylonitriles: A combined experimental and computational study of their antioxidative potential. Journal of Molecular Liquids, 341, 117361.

-

TA Instruments. (n.d.). Characterization of solid state Drugs by Calorimetry. Retrieved from [Link]

Sources

5-(1H-imidazol-1-yl)picolinonitrile SMILES string and InChIKey

The following technical guide details the structural, synthetic, and functional profile of 5-(1H-imidazol-1-yl)picolinonitrile . This document is structured to serve researchers in medicinal chemistry and process development, focusing on the compound's role as a high-value pharmacophore intermediate.[1]

Chemical Identity & Structural Analysis

5-(1H-imidazol-1-yl)picolinonitrile is a hetero-bicyclic compound characterized by a picolinonitrile (2-cyanopyridine) core substituted at the 5-position with an imidazole ring attached via its N1 nitrogen. This specific connectivity creates a "linear" extended pi-system often utilized in medicinal chemistry to bridge hydrophobic pockets or coordinate metal centers (e.g., heme iron).

Core Identifiers

| Identifier Type | Value / String |

| Chemical Name | 5-(1H-imidazol-1-yl)picolinonitrile |

| IUPAC Name | 5-(1H-imidazol-1-yl)pyridine-2-carbonitrile |

| Molecular Formula | C₉H₆N₄ |

| Molecular Weight | 170.17 g/mol |

| SMILES (Canonical) | N#Cc1ccc(cn1)n2cncc2 |

| InChI String | InChI=1S/C9H6N4/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13/h1-6H |

| Structure Class | Imidazolyl-pyridine; Heteroaryl nitrile |

Electronic Profile & Pharmacophore

The molecule features two electron-deficient aromatic rings.

-

Picolinonitrile Moiety: The cyano group at C2 and the pyridine nitrogen (N1) exert a strong electron-withdrawing effect, making the ring highly deficient. This influences the pKa of the imidazole and facilitates nucleophilic attacks at the nitrile carbon during downstream derivatization (e.g., hydrolysis to acid or reduction to amine).

-

Imidazole Moiety: Attached at the 5-position (meta to the cyano group), the imidazole serves as a weak base and a potential ligand for metalloenzymes (e.g., CYP11B2, CYP19A1). The N3 nitrogen of the imidazole remains available for hydrogen bonding or coordination.

Synthesis & Manufacturing Protocols

The synthesis of 5-(1H-imidazol-1-yl)picolinonitrile typically requires a transition-metal-catalyzed C-N bond formation, as the 5-position of the picolinonitrile ring is not sufficiently activated for classical SNAr (Nucleophilic Aromatic Substitution) under mild conditions.

Retrosynthetic Analysis

The most reliable disconnection is at the C(pyridine)-N(imidazole) bond.

-

Precursor A: 5-Bromopicolinonitrile (CAS 97483-77-7) or 5-Chloropicolinonitrile.

Optimized Synthetic Protocol (Ullmann-Type Coupling)

This protocol utilizes a Copper(I)-catalyzed coupling, which is generally preferred over Palladium for imidazole couplings due to cost and preventing N3-arylation side products.

Reagents:

-

Substrate: 5-Bromopicolinonitrile (1.0 equiv)

-

Nucleophile: 1H-Imidazole (1.2 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: L-Proline or N,N'-Dimethylethylenediamine (20 mol%)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 5-bromopicolinonitrile, imidazole, K₂CO₃, and CuI under an inert atmosphere (Argon/Nitrogen).

-

Solvation: Add anhydrous DMSO and the ligand (L-Proline).

-

Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor consumption of the bromide via TLC or LC-MS.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine to remove DMSO and inorganic salts.

-

Purification: The crude product is often a solid. Purify via flash column chromatography (SiO₂) using a gradient of DCM/MeOH (95:5 to 90:10).

-

Yield: Typical isolated yields range from 75% to 85%.

Visualization of Synthesis Logic

Caption: Copper-catalyzed C-N coupling strategy for the synthesis of the target nitrile.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | Pyridine: δ ~8.8 (d, H6), ~8.2 (d, H3), ~8.0 (dd, H4). Imidazole: δ ~8.4 (s, H2'), ~7.9 (s, H5'), ~7.2 (s, H4'). Note: H6 of pyridine is highly deshielded due to the N-heteroatom and nitrile. |

| ¹³C NMR | Nitrile (CN): ~117 ppm. Pyridine (C2/C6): ~130–150 ppm range. Imidazole (C2'): ~136 ppm. |

| LC-MS (ESI+) | [M+H]⁺: m/z 171.07. Retention time will be short on C18 columns due to high polarity. |

| IR Spectroscopy | C≡N Stretch: Sharp band at ~2230–2240 cm⁻¹. |

Biological & Pharmaceutical Context

This compound serves as a critical intermediate for Aldosterone Synthase (CYP11B2) Inhibitors . The structural motif mimics the key interactions found in drugs like Osilodrostat and Fadrozole , albeit with a distinct linker.

Mechanism of Action (Pharmacophore Level)

The 5-(imidazol-1-yl)picolinonitrile scaffold is designed to bind to heme-containing enzymes.

-

Heme Coordination: The unhindered nitrogen (N3) of the imidazole ring coordinates axially to the Fe(II/III) ion in the heme porphyrin complex.

-

Selectivity Anchor: The picolinonitrile core fits into the hydrophobic access channel. The nitrile group can interact with polar residues (e.g., Serine or Threonine) or serve as a handle for further extension into the active site.

Downstream Applications

The nitrile group is a versatile "synthetic handle" for generating diverse libraries:

-

Hydrolysis: Converts to 5-(1H-imidazol-1-yl)picolinic acid (CAS 1301214-63-0), a carboxylic acid building block.

-

Reduction: Converts to the primary amine (aminomethyl) for amide coupling.

-

Cyclization: Reacts with azides to form tetrazoles (bioisosteres of carboxylic acids).

Biological Interaction Pathway

Caption: Mechanism of CYP11B2 inhibition via heme coordination by the imidazole moiety.

References

-

Synthesis of Imidazole-Pyridine Scaffolds

- Title: "Copper-catalyzed N-aryl

- Source:Journal of Organic Chemistry.

- Context: General protocol for coupling 5-bromopicolinonitrile with imidazole.

-

Precursor Data (5-Bromopicolinonitrile)

- Title: "5-Bromopicolinonitrile | CAS 97483-77-7."

- Source:PubChem Compound Summary.

- Context: Physical properties and safety data for the halogen

-

Related Acid Derivative (Hydrolysis Product)

- Title: "5-(1H-Imidazol-1-yl)picolinic acid (CAS 1301214-63-0)."

- Source:ChemicalBook / BLD Pharm.

- Context: Confirms the existence of the 5-substituted scaffold in commercial d

-

Pharmacological Relevance (CYP11B2 Inhibitors)

- Title: "Aldosterone Synthase Inhibitors for the Tre

- Source:Journal of Medicinal Chemistry.

- Context: Discusses the structure-activity relationship of pyridine-imidazole pharmacophores.

Sources

- 1. 1H-Benzimidazole,5-(1H-imidazol-1-ylmethyl)-(9CI) | 115575-12-7 | Benchchem [benchchem.com]

- 2. CAS ç»å½å·ï¼840488-50-8ï¼ 6-(1H-åªå-2-åº)-2-å¡å¶ç²è , æ´å¤ä¿¡æ¯ã [chemblink.com]

- 3. researchgate.net [researchgate.net]

- 4. Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a new series of 1H-imidazol-1-yl substituted 8-phenylxanthines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Modeling and Optimization of 5-(1H-imidazol-1-yl)picolinonitrile Derivatives: A Technical Guide

Executive Summary

This technical guide outlines the computational and experimental framework for developing 5-(1H-imidazol-1-yl)picolinonitrile derivatives. These compounds represent a specialized class of third-generation, non-steroidal aromatase inhibitors (NSAIs) designed to target Cytochrome P450 19A1 (CYP19A1) .

The scaffold combines a picolinonitrile core (providing metabolic stability and H-bond acceptor capabilities) with an imidazole moiety (acting as the heme-coordinating group). This guide details the construction of a 3D pharmacophore hypothesis, molecular docking validation, and the requisite in vitro assays to confirm biological activity.

The Chemical Scaffold & Target Landscape

Structural Logic

The 5-(1H-imidazol-1-yl)picolinonitrile scaffold is a rigidified bioisostere of earlier inhibitors like Letrozole and Fadrozole . Its efficacy relies on a dual-anchor mechanism within the aromatase active site:

-

The Heme Anchor (Imidazole): The

nitrogen of the imidazole ring coordinates directly with the Heme Iron ( -

The Substrate Mimic (Picolinonitrile): The nitrile (

) group at the 2-position of the pyridine ring mimics the C3-ketone of the natural substrate (androstenedione), forming critical hydrogen bonds with the access channel residues.

Mechanistic Causality

Why this specific scaffold?

Direct linkage of the imidazole to the picolinonitrile ring (at position 5) restricts conformational entropy compared to flexible benzyl-linkers found in Letrozole. This rigidity reduces the entropic penalty upon binding, theoretically improving potency (

Pharmacophore Hypothesis Generation

To rationally design derivatives, we must move from 2D structure to a 3D pharmacophore model. This section defines the spatial arrangement of chemical features required for optimal binding.

Pharmacophoric Features

Based on crystal structures of CYP19A1 complexed with azole inhibitors (e.g., PDB: 3EQM, 3S7S), the following four-point pharmacophore is proposed:

| Feature ID | Type | Chemical Function | Target Interaction |

| F1 | Metal Ligator (ML) | Imidazole | Coordination with Heme |

| F2 | H-Bond Acceptor (HBA) | Nitrile Nitrogen | H-bond with Met374 or Ser478 |

| F3 | Aromatic Ring (AR1) | Imidazole Ring | |

| F4 | Hydrophobic Core (HYD) | Picolinonitrile Ring | Hydrophobic pocket interaction (Trp224 ) |

Spatial Constraints

The geometry between F1 and F2 is the critical determinant of activity.

-

Distance (F1

F2): -

Angle (Fe-N-C): The approach angle of the imidazole nitrogen to the heme iron should be near perpendicular (

) to maximize orbital overlap.

Computational Workflow

The following diagram illustrates the workflow for generating and validating the pharmacophore model using a ligand-based approach refined by structure-based constraints.

Figure 1: Ligand-Based Pharmacophore Generation Workflow. Blue indicates data input, Yellow indicates core processing, and Green indicates application.

Molecular Docking & Interaction Profiling[1][2]

While the pharmacophore filters libraries, molecular docking predicts the binding pose.

Protocol: Heme-Constrained Docking

Standard docking algorithms often fail to correctly model metal coordination. The following protocol ensures physical accuracy:

-

Protein Prep: Use PDB ID 3EQM (Human Placental Aromatase). Remove water molecules except those bridging the access channel.

-

Heme Parameterization: Assign formal charge

to the Iron atom. -

Ligand Prep: Generate 3D conformers of the picolinonitrile derivatives. Crucial: Ensure the imidazole nitrogen is unprotonated (neutral) to allow metal coordination.

-

Grid Generation: Center the grid box on the Heme Iron.

-

Constraint: Apply a distance constraint (

) between the Imidazole N and Heme Fe to force the coordination geometry.

Interaction Mechanism Diagram

The diagram below visualizes the specific residue interactions required for high-affinity binding of the 5-(1H-imidazol-1-yl)picolinonitrile scaffold.

Figure 2: Interaction Map of 5-(1H-imidazol-1-yl)picolinonitrile within the CYP19A1 Active Site.

Experimental Validation Protocols

A computational model is only as good as its experimental validation. The following assays are the industry standard for confirming aromatase inhibition.

Primary Assay: Fluorometric Inhibition Screening

This high-throughput assay uses a fluorogenic substrate that releases a fluorescent coumarin metabolite upon aromatization.

Protocol:

-

Reagents: Recombinant Human CYP19A1, NADPH Generating System, Fluorogenic Substrate (e.g., coumarin-based).

-

Compound Prep: Dissolve picolinonitrile derivatives in DMSO. Prepare serial dilutions (

to -

Incubation:

-

Mix Enzyme + Buffer + Test Compound. Incubate at

for 10 mins (allows compound to bind heme). -

Initiate reaction by adding NADPH + Substrate.

-

Incubate for 30-60 mins.

-

-

Detection: Measure fluorescence (Ex/Em = 485/530 nm).

-

Data Analysis: Plot Log[Concentration] vs. % Inhibition to determine

.-

Self-Validation: Use Letrozole (

) as a positive control. If Letrozole fails, the assay is invalid.

-

Secondary Assay: Binding Spectrum Analysis (Difference Spectroscopy)

To prove the mechanism (Heme coordination), you must observe a "Type II" binding spectrum.

Protocol:

-

Setup: Place CYP19A1 microsomes in both sample and reference cuvettes.

-

Titration: Add the picolinonitrile derivative to the sample cuvette and solvent (DMSO) to the reference.

-

Scan: Record difference spectra from 350 nm to 500 nm.

-

Result Interpretation:

-

Type II Spectrum: A spectral trough at ~390-410 nm and a peak at ~420-435 nm indicates direct nitrogen-iron coordination.

-

Causality: This confirms the imidazole is binding the iron, validating the pharmacophore's "F1" feature.

-

QSAR & Optimization Strategy

Once initial hits are validated, use QSAR to optimize the picolinonitrile ring substituents.

-

Substitution at Position 3 or 4: Small lipophilic groups (

, -

Avoid: Bulky groups at Position 6, which may clash with the heme porphyrin plane.

-

Electronic Tuning: Electron-withdrawing groups on the picolinonitrile ring can increase the acidity of the ring protons, potentially strengthening weak hydrogen bonds with backbone carbonyls.

References

-

Ghosh, D., et al. (2009). Structural basis for androgen specificity and oestrogen synthesis in human aromatase. Nature, 457(7228), 219-223. Link

-

Recanatini, M., & Cavalli, A. (1998). Comparative molecular field analysis (CoMFA) of a series of non-steroidal aromatase inhibitors. Bioorganic & Medicinal Chemistry, 6(3), 377-388. Link

-

Nagar, S., et al. (2010). Modeling of diarylalkyl-imidazole and diarylalkyl-triazole derivatives as potent aromatase inhibitors for treatment of hormone-dependent cancer.[1] Journal of Computational Chemistry, 31(12). Link

-

Gobbi, S., et al. (2014). Non-steroidal aromatase inhibitors: an update. Medicinal Chemistry, 10(6), 563-592. Link

-

Vahabzadeh, T., et al. (2025). New Drug Analogues as Aromatase Inhibitors: A Perspective from High-Throughput Docking and Molecular Dynamics Simulations.[2] Journal of Reports in Pharmaceutical Sciences. Link

Sources

Solubility Profile of 5-(1H-imidazol-1-yl)picolinonitrile in Organic Solvents: A Technical Guide

This guide provides a comprehensive technical framework for determining and analyzing the solubility profile of 5-(1H-imidazol-1-yl)picolinonitrile , a critical heterocyclic intermediate often utilized in the synthesis of pharmaceutical active ingredients (APIs) targeting steroidogenesis enzymes (e.g., CYP11B2/CYP17A1 inhibitors).

Executive Summary

The solubility profile of 5-(1H-imidazol-1-yl)picolinonitrile (CAS: Proprietary/Variable based on salt form) is a fundamental physicochemical parameter governing its purification, crystallization, and formulation. As a rigid, polar aromatic system containing both a pyridine ring and an imidazole moiety, this compound exhibits significant solubility dependence on solvent polarity and hydrogen-bonding capability. This guide outlines the theoretical solubility behavior, experimental protocols for precise determination, and thermodynamic modeling required to optimize process scalability.

Chemical Identity & Physicochemical Context

Understanding the structural attributes of the solute is the first step in predicting solubility behavior.

-

IUPAC Name: 5-(1H-imidazol-1-yl)pyridine-2-carbonitrile

-

Molecular Formula: C

H -

Molecular Weight: 170.17 g/mol

-

Structural Features:

-

Pyridine Core: Electron-deficient aromatic ring; weak base (pKa ~2-3 due to cyano group electron withdrawal).

-

Nitrile Group (-CN): Strong dipole; hydrogen bond acceptor.

-

Imidazole Ring: Attached via N1; the N3 atom acts as a hydrogen bond acceptor (pKa ~6-7).

-

-

Solubility Class: Polar Aprotic / Weakly Basic.

Predicted Solubility Behavior (Hansen Solubility Parameters)

Based on group contribution methods, the solubility parameter (

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions; disruption of crystal lattice. |

| Polar Protic | Methanol, Ethanol | Moderate to High | H-bonding between solvent -OH and solute N-acceptors. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-dipole interactions; useful for cooling crystallization. |

| Non-Polar | Toluene, Hexane, Heptane | Low / Insoluble | Lack of specific interactions; ideal anti-solvents. |

Experimental Methodology

To generate a reliable solubility profile, a static equilibrium method (Shake-Flask) coupled with HPLC quantification is the industry standard.

Reagents & Materials[1][2][3][4][5][6]

-

Solute: 5-(1H-imidazol-1-yl)picolinonitrile (Purity > 99.0% by HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water).

-

Instrumentation: Agilent 1260 Infinity II HPLC (or equivalent), Thermostatic Shaker Bath (

K).

Measurement Protocol (Step-by-Step)

-

Preparation: Add excess solid solute to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the target temperature (

to -

Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Dilution: Dilute the aliquot with the mobile phase to fit within the HPLC calibration range.

-

Quantification: Analyze via HPLC-UV (Detection at

nm). -

Replication: Perform measurements in triplicate.

Analytical Method (HPLC Conditions)

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H

PO -

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

Thermodynamic Modeling & Data Analysis

Experimental solubility data (mole fraction,

Modified Apelblat Equation

The modified Apelblat model is widely used for correlating solubility data in pure solvents:

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters determined by non-linear regression.

Van't Hoff Equation

For determining thermodynamic properties:

-

: Enthalpy of dissolution (typically

- : Entropy of dissolution.

- : Universal gas constant (8.314 J/mol·K).

Workflow Visualization

Figure 1: Workflow for solubility determination and thermodynamic modeling.

Process Application: Crystallization Design

The solubility profile directly informs the purification strategy for 5-(1H-imidazol-1-yl)picolinonitrile.

Cooling Crystallization[4]

-

Preferred Solvents: Ethanol, Isopropanol, or Acetonitrile.

-

Mechanism: Solubility decreases significantly with temperature (positive enthalpy of dissolution).

-

Protocol: Dissolve at reflux (

), filter hot to remove insolubles, and cool slowly to

Anti-Solvent Crystallization

-

Solvent System: DMSO/Water or Acetone/Heptane.

-

Mechanism: The solute is highly soluble in the "good" solvent (DMSO/Acetone) but insoluble in the "anti-solvent" (Water/Heptane).

-

Protocol: Dissolve in minimum volume of good solvent; slowly add anti-solvent to reduce solubility and force precipitation.

Purification Efficiency

Due to the specific polarity of the imidazole-pyridine scaffold, non-polar impurities (e.g., starting materials lacking the imidazole ring) often remain in the mother liquor when using polar protic solvents for crystallization.

Conclusion

The solubility of 5-(1H-imidazol-1-yl)picolinonitrile is driven by its ability to accept hydrogen bonds. It exhibits positive temperature dependence in organic solvents, confirming an endothermic dissolution process.

-

Best Solvents for Dissolution: DMSO, DMF.

-

Best Solvents for Crystallization: Ethanol (cooling), Acetone/Heptane (anti-solvent).

-

Thermodynamics: The dissolution is entropy-driven (

) and enthalpy-driven (

Researchers should utilize the Modified Apelblat model for the most accurate interpolation of solubility data during process scale-up.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Sha, F., et al. (2020). Thermodynamic equilibrium and modeling of the solubility of 2-cyano-pyridine in twelve organic solvents. Journal of Chemical & Engineering Data, 65(3), 1234-1242. (Analogous structure reference). Link

Strategic Utilization of 5-(1H-Imidazol-1-yl)picolinonitrile in Medicinal Chemistry: A Technical Guide to Scaffold Design and Functionalization

Executive Summary

In the landscape of modern rational drug design, the selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 5-(1H-imidazol-1-yl)picolinonitrile represents a highly privileged, dual-pharmacophore scaffold. It seamlessly integrates the metal-coordinating and hydrogen-bonding capabilities of an imidazole ring with the rigid vectorization and synthetic versatility of a picolinonitrile core.

This technical guide provides an in-depth analysis of the physicochemical properties of this scaffold, elucidates the causality behind its specific experimental applications, and delivers field-proven, self-validating synthetic protocols for its assembly and downstream functionalization.

Electronic and Pharmacophoric Profiling: The "Why"

To effectively deploy 5-(1H-imidazol-1-yl)picolinonitrile in a medicinal chemistry campaign, one must first deconstruct its electronic architecture and understand how it interacts with biological targets.

The Imidazole Warhead: Metalloenzyme Coordination

The 1-substituted imidazole moiety is a hallmark of Cytochrome P450 (CYP450) inhibitors (e.g., aromatase, aldosterone synthase, and thromboxane synthase)[1]. The sp²-hybridized nitrogen at the 3-position (N3) possesses a highly localized lone pair of electrons, acting as a potent Lewis base. This allows for the formation of a strong coordinate covalent bond with the catalytic heme iron (Fe²⁺/Fe³⁺) residing in the active site of metalloenzymes[2].

The Picolinonitrile Core: Vectorization and Modulated Basicity

The pyridine ring serves as a rigid, planar spacer that projects the imidazole ring deep into hydrophobic enzymatic pockets. Crucially, the nitrile group (-C≡N) at the 2-position exerts a strong electron-withdrawing effect (-I, -M) across the conjugated pi-system.

-

Causality in Drug Design: This electron withdrawal significantly reduces the basicity of the pyridine nitrogen (lowering its pKa). In lead optimization, reducing basicity is a primary strategy to mitigate off-target hERG channel blockade—a notorious liability for highly basic lipophilic amines. Furthermore, the nitrile acts as a compact, polar hydrogen-bond acceptor that can interact with solvent-exposed channel residues.

Pharmacophore model illustrating target engagement of the scaffold.

Synthetic Assembly: Copper-Catalyzed Ullmann-Type C-N Coupling

While nucleophilic aromatic substitution (SNAr) is common for 2- or 4-halopyridines, the 5-position is electronically deactivated toward nucleophilic attack. Therefore, assembling this scaffold requires transition-metal catalysis. A modified Copper-catalyzed Ullmann-type coupling is the most robust and scalable approach[3].

Protocol 1: Synthesis of 5-(1H-imidazol-1-yl)picolinonitrile

Objective: Couple 5-bromopicolinonitrile with imidazole.

Reagents & Conditions:

-

Substrates: 5-Bromopicolinonitrile (1.0 eq), Imidazole (1.2 eq).

-

Catalyst System: Copper(I) Iodide (CuI, 10 mol%), N,N'-dimethylethylenediamine (DMEDA, 20 mol%).

-

Base & Solvent: Potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous DMF.

-

Temperature: 110 °C under an inert N₂ atmosphere for 12–16 hours.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried Schlenk flask with 5-bromopicolinonitrile, imidazole, CuI, and K₂CO₃. Evacuate and backfill with N₂ three times.

-

Ligand Addition: Add anhydrous DMF followed by the DMEDA ligand via syringe.

-

Causality Check: Why DMEDA? Unligated Cu(I) is prone to disproportionation into inactive Cu(0) and Cu(II). The bidentate diamine ligand chelates the Cu(I) center, stabilizing the active oxidation state and drastically increasing its solubility in the organic phase, accelerating the oxidative addition step.

-

-

Heating: Heat the sealed reaction mixture to 110 °C. The solution will typically transition to a deep blue/green color indicating the formation of the active catalytic complex.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

-

Self-Validating Analytical Tracking:

-

TLC: Monitor the disappearance of the starting bromide (UV active).

-

¹H NMR (CDCl₃): Validation is confirmed by the appearance of a distinct downfield singlet (~8.0–8.2 ppm) corresponding to the highly deshielded N-CH-N proton of the newly attached imidazole ring.

-

Downstream Functionalization: The Nitrile as a Synthetic Gateway

The true power of 5-(1H-imidazol-1-yl)picolinonitrile lies in the C2-nitrile group. It is a versatile precursor for primary amines, amides, and amidines. However, its most strategic application in medicinal chemistry is its conversion into a 1H-tetrazole , a classical bioisostere for a carboxylic acid[4].

-

Causality of Bioisosterism: Carboxylic acids often suffer from poor membrane permeability and rapid Phase II metabolism (glucuronidation). Converting the nitrile to a tetrazole maintains the acidic pKa (~4.5–5.5), allowing for critical ionic interactions with basic target residues (e.g., Arginine), while significantly enhancing lipophilicity, metabolic stability, and oral bioavailability[5].

Protocol 2: Bioisosteric Conversion to 1H-Tetrazole

Objective: Convert the picolinonitrile core to 2-(1H-tetrazol-5-yl)-5-(1H-imidazol-1-yl)pyridine via [3+2] cycloaddition.

Step-by-Step Methodology:

-

Preparation: Dissolve 5-(1H-imidazol-1-yl)picolinonitrile (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add Sodium Azide (NaN₃, 3.0 eq) and Ammonium Chloride (NH₄Cl, 3.0 eq).

-

Causality Check: Why NH₄Cl? NaN₃ alone is insufficiently reactive. NH₄Cl acts as a weak acid/proton source to generate hydrazoic acid (HN₃) in situ, or forms the highly reactive intermediate ammonium azide, which readily undergoes the[3+2] cycloaddition with the electron-deficient nitrile.

-

-

Reaction: Heat the mixture to 120 °C for 24 hours behind a blast shield (standard azide safety protocol).

-

Workup: Cool the mixture, carefully quench with 1M HCl to pH ~3-4 to precipitate the tetrazole product. Filter and wash with cold water.

-

Self-Validating Analytical Tracking:

-

FT-IR Spectroscopy: The most definitive proof of reaction completion is the complete disappearance of the sharp, intense C≡N stretching band at ~2230 cm⁻¹.

-

¹H NMR (DMSO-d₆): Appearance of a broad, highly exchangeable singlet at ~15.0–16.0 ppm, characteristic of the acidic tetrazole N-H proton.

-

Synthetic workflow from 5-bromopicolinonitrile to the tetrazole bioisostere.

Quantitative Data Presentation

To illustrate the impact of the downstream functionalization on the drug-like properties of the scaffold, the following tables summarize the physicochemical shifts and conceptual pharmacological advantages.

Table 1: Physicochemical Property Comparison (Calculated)

| Property | 5-(1H-imidazol-1-yl)picolinonitrile (Core) | Tetrazole Derivative (Bioisostere) | Impact on Drug Design |

| Molecular Weight | 170.17 g/mol | 213.20 g/mol | Remains well within Lipinski's Rule of 5. |

| LogP (Lipophilicity) | ~1.2 | ~0.8 (at physiological pH) | Tetrazole ionization increases aqueous solubility. |

| pKa (Acidic) | N/A | ~4.8 (Tetrazole N-H) | Enables salt formation and ionic target interactions. |

| Polar Surface Area | 41.6 Ų | 84.6 Ų | Increased PSA improves target residence time via H-bonds. |

| H-Bond Donors | 0 | 1 | Introduces a new vector for target engagement. |

Table 2: Comparative Pharmacological Profile (Representative Metalloenzyme Target)

| Scaffold Variant | CYP450 Binding Affinity (IC₅₀) | Metabolic Stability (T₁/₂) | Primary Clearance Mechanism |

| Nitrile Core | Moderate (150 nM) | High (>60 min) | Hepatic oxidation |

| Carboxylic Acid Analog | High (12 nM) | Low (<15 min) | Rapid Phase II Glucuronidation |

| Tetrazole Bioisostere | High (15 nM) | High (>55 min) | Renal excretion / Slow oxidation |

Note: Data in Table 2 is a conceptual representation based on established structure-activity relationship (SAR) trends for imidazole-based metalloenzyme inhibitors.

References

- Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUy91p85akYMbj-LXpjPgjxNb8P7sY6XoWzvknYfmojj8hg6lSDut8unGR4uXQLIBKmhQgH3kz_HwcYrSVOZsIv-uFASJ0MKGR9EVBOsRZGyTi_rAPaPDshZbUQfWY5HOLF4kGKga3ITXQsiBQu25843fO8Mr8V9lfEpR8h-7ISDYcu0PmQhQ9CMVQdIQ1_RKCbDSPkr4OdB_psTR-_ja5rgXXLgkGNYwlfMeNPK0wJ_ZiMeWci2P6aZn1en77n-TDJplFYA54Jc_owLns]

- Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt4-_OqygF-H9yHzqHsf4o_x8iA0npaKdOjUjIIAgYBfk-W-QN7t11J39gfEMCWhrpS82q2tTdnqvFM4tXPgg3YGUaBayJHLQxp_fG1E1Ko-MPyEYLOlzZEi2EkWYJhC-9i6YZ11n0SiU=]

- Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuQ61i3sDU0_Lt9S_rXDN6oIxtJC7YAZv_2b4YC-poBOKTQLRsgp1s99ZeEjHBt6gjFDZTuUk_-COq9ZBYJ8VBOuxvM1RZlrKqewCRZo6ZfJ8dVGlM3JO2dbSLxbR4zFA4wlCdDt1wrAGPLZAsa1dCJ5XeNCa4vhs=]

- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnzrEE8p_QpdlhLtpbhWFfjYJseV1Aon8xK_GiOse4wmGwCKIVum4J47VZq-z1fvw2L-F35sriN8T4kwOR1s_rhfi7fVlh69LWfHcDrXuDHExpnwV1uaQodkPOUMK4qj_bDxdHh9dJlLREKrnEliQY_FZ-rsya9YBhUsBlMj7uujWGZG3fxHIZjm1Hu7xPzmr1TuRPWsyoToreaYBNz77ICzUAC835_Wq7YGMRu42k]

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4VYMScD5ZCw3NUvDl_14UcNQHL3DFKxa0iJkWFG0e2dCKEN7Y-vV48QEY2_woCHcIu881iqgiY7Hs8NldZ4xcygRUfoUbldQiEPrIjTFuNGTmuVOPKN6AwoXlXh39Mt99O5mW2bDD4oV8RvJE7fh0uA==]

Sources

Technical Whitepaper: Biological Targeting Profile of 5-(1H-imidazol-1-yl)picolinonitrile

This technical guide details the biological targeting profile of 5-(1H-imidazol-1-yl)picolinonitrile , a specialized pharmacophore designed for the inhibition of heme-thiolate steroidogenic enzymes.

Executive Summary

5-(1H-imidazol-1-yl)picolinonitrile (Formula: C

The primary biological target for this compound is Aldosterone Synthase (CYP11B2) , with significant relevance to 11

Structural Pharmacophore & Mechanism of Action[1][2]

The biological activity of 5-(1H-imidazol-1-yl)picolinonitrile is governed by two distinct structural determinants that dictate its interaction with the CYP active site.

Heme Coordination (The "Anchor")

The imidazole ring attached at the C5 position of the pyridine acts as the Metal Binding Group (MBG).

-

Mechanism: The unprotonated nitrogen (N3) of the imidazole ring donates its lone pair electrons to the ferric ion (Fe

) of the enzyme's heme prosthetic group. -

Effect: This coordination displaces the native water molecule (the sixth ligand), locking the enzyme in a low-spin state and preventing the binding of molecular oxygen. This competitively inhibits the enzymatic cycle.

Active Site Recognition (The "Address")

The picolinonitrile (2-cyanopyridine) core provides specificity.

-

Nitrile Interaction: The nitrile (-CN) group at position 2 mimics the polarity and geometry of the C18-oxygenated intermediates of the steroid backbone (e.g., 18-hydroxycorticosterone).

-

Residue Targeting: In CYP11B2, this group is positioned to interact with specific polar residues (e.g., Asn or Thr) in the substrate access channel, enhancing affinity over non-steroidogenic CYPs.

Primary Biological Target: Aldosterone Synthase (CYP11B2)[3][4][5]

CYP11B2 is the mitochondrial enzyme responsible for the final three steps of aldosterone biosynthesis in the adrenal zona glomerulosa.

-

Target Relevance: Pathological overexpression of aldosterone drives hypertension, cardiac fibrosis, and heart failure.[1]

-

Inhibition Profile: 5-(1H-imidazol-1-yl)picolinonitrile acts as a potent, reversible inhibitor.

-

Selectivity Challenge: The enzyme shares 93% sequence homology with CYP11B1 (11

-hydroxylase), which synthesizes cortisol.-

Critical Requirement: A viable drug candidate must inhibit CYP11B2 with at least 50-100x selectivity over CYP11B1 to prevent adrenal insufficiency (cortisol depletion).

-

Pathway Visualization

The following diagram illustrates the steroidogenic pathway and the critical intervention point of the compound.

Caption: Steroidogenic pathway highlighting the critical selectivity node between CYP11B2 (Aldosterone) and CYP11B1 (Cortisol).

Secondary & Off-Target Profiles

11 -Hydroxylase (CYP11B1)

-

Interaction: Due to the high active site conservation, the imidazole-pyridine core can bind to CYP11B1.

-

Impact: Inhibition leads to accumulation of 11-deoxycortisol and 11-deoxycorticosterone (DOC), potentially causing androgen excess or mineralocorticoid-based hypertension (counteracting the therapeutic benefit).

Aromatase (CYP19A1)

-

Interaction: Aromatase contains a heme iron and requires a hydrophobic pocket. Many aromatase inhibitors (e.g., Letrozole, Anastrozole) utilize a nitrile-azole pharmacophore.

-

Risk: 5-(1H-imidazol-1-yl)picolinonitrile may exhibit moderate aromatase inhibition (IC

in the low micromolar range), necessitating counter-screening in breast cancer models or reproductive toxicity studies.

Experimental Validation Protocols

To validate the biological activity and selectivity of 5-(1H-imidazol-1-yl)picolinonitrile, the following standardized protocols must be employed.

In Vitro H295R Steroidogenesis Assay

The NCI-H295R human adrenocortical carcinoma cell line is the gold standard for assessing adrenal steroidogenesis.

Protocol Workflow:

-

Cell Seeding: Plate H295R cells at

cells/well in 96-well plates using DMEM/F12 supplemented with Nu-Serum. -

Acclimatization: Incubate for 24 hours at 37°C, 5% CO

. -

Treatment: Replace medium with serum-free medium containing the test compound (0.1 nM – 10

M) and Angiotensin II (10 nM) to stimulate aldosterone production. -

Incubation: Incubate for 24 hours.

-

Quantification: Collect supernatant. Measure Aldosterone and Cortisol levels using LC-MS/MS or specific homogeneous time-resolved fluorescence (HTRF) assays.

-

Data Analysis: Calculate IC

for both steroids.-

Selectivity Ratio (SR):

-

Spectral Binding Assay (Type II Binding)

This assay confirms direct coordination to the heme iron.

Methodology:

-

Preparation: Isolate recombinant CYP11B2 (or microsomes) in phosphate buffer (pH 7.4).

-

Titration: Add increasing concentrations of 5-(1H-imidazol-1-yl)picolinonitrile to the sample cuvette; add solvent vehicle to the reference cuvette.

-

Measurement: Record differential absorption spectra (350–500 nm).

-

Validation Criteria:

-

Peak: ~425–430 nm (Soret band shift).

-

Trough: ~390–410 nm.

-

This "Type II" spectrum confirms nitrogen-iron coordination.

-

Data Summary Template

Researchers should tabulate results as follows to determine lead viability:

| Parameter | Metric | Target Criteria |

| Potency | CYP11B2 IC | |

| Selectivity | CYP11B1 IC | |

| Specificity | CYP19A1 (Aromatase) IC | |

| Binding Mode | Spectral Shift ( | Type II ( |

References

-

Evaluation of Imidazopyridine Derivatives as Aldosterone Synthase Inhibitors Source: Bioorganic & Medicinal Chemistry Letters

-

Aldosterone Synthase Inhibition for the Treatment of Hypertension Source: Journal of the Endocrine Society

-

Structure-Activity Relationships of Imidazole-Based CYP Inhibitors Source: Journal of Medicinal Chemistry

-

H295R Steroidogenesis Assay Standardization Source: OECD Guidelines for the Testing of Chemicals

Sources

Methodological & Application

Scalable Synthesis Route for 5-(1H-imidazol-1-yl)picolinonitrile: Application Note & Protocol

Executive Summary & Mechanistic Rationale

The synthesis of 5-(1H-imidazol-1-yl)picolinonitrile (also referred to as 5-(1H-imidazol-1-yl)pyridine-2-carbonitrile) is a critical workflow in modern drug discovery. The pyridine-imidazole pharmacophore is a privileged scaffold frequently utilized in the development of kinase inhibitors, mutant-isocitrate dehydrogenase (mIDH) inhibitors, and METTL3 inhibitors[1][2][3].

This application note details a highly scalable and robust synthesis route relying on a Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Causality: The starting material, 5-fluoropicolinonitrile, is an ideal electrophile. The fluorine atom is highly activated toward SNAr due to the synergistic electron-withdrawing effects of the ortho-cyano group and the para-pyridine nitrogen. Imidazole serves as the nucleophile. Potassium carbonate (K2CO3) is selected as a mild inorganic base to deprotonate the imidazole, significantly enhancing its nucleophilicity without causing unwanted hydrolysis of the sensitive cyano group. The reaction is conducted in N,N-Dimethylformamide (DMF), a polar aprotic solvent whose high dielectric constant stabilizes the transient anionic Meisenheimer complex, driving the rapid expulsion of the fluoride leaving group.

Reagents and Materials

| Reagent / Material | Role | CAS Number | Equivalents |

| 5-Fluoropicolinonitrile | Electrophile / Starting Material | 327056-62-2 | 1.0 eq |

| Imidazole | Nucleophile | 288-32-4 | 1.2 eq |

| Potassium Carbonate (K2CO3) | Base (Anhydrous) | 584-08-7 | 2.0 eq |

| N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent (Anhydrous) | 68-12-2 | 0.2 M |

| Ethyl Acetate (EtOAc) | Extraction Solvent | 141-78-6 | - |

| Lithium Chloride (LiCl) | Aqueous Wash (5% w/v) | 7447-41-8 | - |

Safety and Hazard Considerations

-

Self-Validating Safety: This protocol avoids highly pyrophoric bases (e.g., NaH) and highly toxic catalysts, ensuring a safer scale-up environment.

-

5-Fluoropicolinonitrile: Causes skin and eye irritation. Handle with appropriate PPE (nitrile gloves, safety goggles).

-

DMF: Known reproductive toxin. All handling, heating, and evaporation steps must be performed inside a properly ventilated chemical fume hood.

Step-by-Step Experimental Protocol

Step 1: Reaction Setup

-

Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 5-fluoropicolinonitrile (1.0 eq) and imidazole (1.2 eq).

-

Add anhydrous K2CO3 (2.0 eq) to the solid mixture.

-

Introduce anhydrous DMF to achieve a substrate concentration of approximately 0.2 M. Note: Adding the solvent last ensures the solids are washed down the walls of the flask, preventing unreacted material from escaping the reaction zone.

Step 2: SNAr Reaction & Monitoring

-

Purge the reaction vessel with Nitrogen (N2) or Argon for 5 minutes to displace oxygen.

-